![molecular formula C14H13N5 B2775427 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole CAS No. 869072-67-3](/img/structure/B2775427.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole is a complex organic compound that features a unique fusion of pyrazolo[3,4-d]pyrimidine and indole structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then coupled with an indole derivative. Key steps include:
Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine ring.
N-alkylation: to introduce the methyl group.
Coupling reactions: to attach the indole moiety under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including:
Batch or continuous flow processes: to enhance yield and purity.
Use of automated synthesizers: for precise control over reaction conditions.
Purification techniques: such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing hydrogenation or metal hydrides to reduce double bonds or nitro groups.
Substitution: Halogenation or nitration reactions to introduce substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitution.
Major Products:
Oxidized derivatives: Such as ketones or alcohols.
Reduced derivatives: Including amines or alkanes.
Substituted products: Halogenated or nitrated compounds.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms, crucial in cancer cell survival. For instance, a derivative with a similar structure showed IC50 values as low as 18 nM against PI3Kδ, suggesting that modifications in the pyrazolo ring can enhance anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate inflammatory responses by inhibiting specific kinases involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity of Pyrazolo Derivatives
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
Compound A | PI3Kδ | 0.018 | |
Compound B | PI3Kα | 0.079 | |
This compound | TBD | TBD | TBD |
Synthesis and Development
The synthesis of this compound has been achieved through various methods involving the cyclization of pyrazole derivatives with indole precursors. These synthetic routes have been optimized to improve yield and purity.
Synthesis Example:
A common method involves the reaction of 1-methylpyrazole with appropriate indole derivatives under controlled conditions to yield the target compound efficiently.
作用機序
The compound exerts its effects primarily through inhibition of specific kinases, such as CDK2 and EGFR tyrosine kinase. It binds to the active site of these enzymes, blocking their activity and thereby interfering with cell cycle progression and proliferation. This mechanism is particularly relevant in cancer cells, where these pathways are often dysregulated .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibition properties.
Indole derivatives: Widely studied for their biological activities.
Uniqueness: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole stands out due to its dual structural features, combining the bioactivity of both pyrazolo[3,4-d]pyrimidine and indole moieties. This unique structure enhances its potential as a multi-target therapeutic agent .
生物活性
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Formula: C₉H₈N₆
Molecular Weight: 200.20 g/mol
IUPAC Name: 1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine
PubChem CID: 63811638
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired pyrazolo[3,4-d]pyrimidine structure. The compound is characterized by its unique fused ring system which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds from this class have demonstrated significant anti-proliferative effects against various cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
12b | A549 | 8.21 | EGFR inhibition |
12b | HCT-116 | 19.56 | Apoptosis induction |
12b | EGFR WT | 0.016 | Kinase inhibition |
12b | EGFR T790M | 0.236 | Kinase inhibition |
Compound 12b was identified as a potent inhibitor of epidermal growth factor receptor (EGFR), exhibiting an IC₅₀ value of 0.016 µM against wild-type EGFR and demonstrating activity against the mutant form (EGFR T790M) with an IC₅₀ value of 0.236 µM . Flow cytometric analyses indicated that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. Additionally, it significantly increased the BAX/Bcl-2 ratio by 8.8-fold , indicating a shift towards pro-apoptotic signaling pathways.
Other Biological Activities
Beyond anticancer properties, compounds related to pyrazolo[3,4-d]pyrimidines have shown promise in other areas:
- Tubulin Polymerization Inhibition: A series of indole-pyrazoline hybrids were synthesized and evaluated for their ability to inhibit tubulin polymerization. One notable compound demonstrated an IC₅₀ value of 2.12 µM , indicating potential as an anticancer agent through disruption of microtubule dynamics .
- Antimicrobial Activity: Some derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, showcasing their versatility as potential antimicrobial agents .
Case Study 1: EGFR Inhibition
A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed to evaluate their efficacy as EGFR inhibitors. The most promising derivative (12b ) not only inhibited cell proliferation but also induced apoptosis in cancer cells through a well-characterized mechanism involving EGFR signaling pathways .
Case Study 2: Tubulin Inhibitors
Another investigation into indole-pyrazoline hybrids highlighted their ability to disrupt tubulin polymerization effectively. The findings suggested that these compounds could serve as leads for developing new anticancer therapies targeting microtubule dynamics .
特性
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-18-13-11(8-17-18)14(16-9-15-13)19-7-6-10-4-2-3-5-12(10)19/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNNAOHYQVKCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。